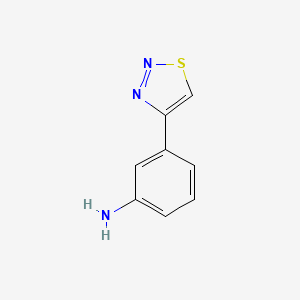

3-(1,2,3-Thiadiazol-4-yl)aniline

Descripción general

Descripción

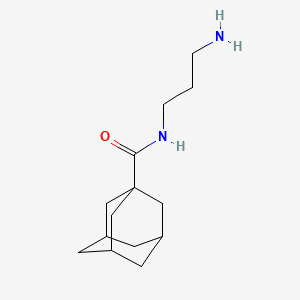

“3-(1,2,3-Thiadiazol-4-yl)aniline” is a chemical compound with the molecular formula C8H7N3S . It is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a subject of interest in recent research. A synthetic protocol for the synthesis of a range of new 4-vinyl 1,2,3-thiadiazoles via Knoevenagel condensation has been developed . Another method involves the refluxing of aryl aldehydes, hydrazine hydrate, and aryl isothiocyanates in methanol followed by oxidative cyclization with ferric ammonium sulfate .Molecular Structure Analysis

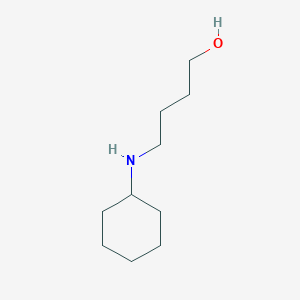

The molecular structure of “this compound” consists of a 5-membered thiadiazole ring attached to an aniline group . The exact mass of the molecule is 177.03606841 g/mol .Chemical Reactions Analysis

The 1,3,4-thiadiazole derivatives have shown a broad spectrum of pharmacological activities. The nature and position of substituents on the phenyl rings had a significant effect on the inhibitory potency .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 177.23 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Researchers have developed new methods for synthesizing 1,2,3-thiadiazole derivatives, exploiting the reactivity of the 1-thia-4-aza-1,3-butadiene system. These methods facilitate the creation of 1,2,3-thiadiazole, 1,3,4-thiadiazine, and 1,2,5-triazepine derivatives, highlighting the versatility of thiadiazole compounds in synthetic chemistry (Zaleska et al., 2003).

Corrosion Inhibition

Quantum chemical studies have elucidated the inhibitive effect of thiadiazoline derivatives against the corrosion of mild steel in acidic mediums. The efficacy of these compounds as corrosion inhibitors is attributed to their molecular parameters, such as the energy of the highest occupied and lowest unoccupied molecular orbitals (Udhayakala et al., 2013).

Antimicrobial Activities

The synthesis of linezolid-like molecules incorporating thiadiazole moieties has shown promising antimicrobial activities, particularly against tuberculosis. This research underscores the potential of thiadiazole derivatives in the development of new antimicrobial agents (Başoğlu et al., 2012).

Development of Fungicides

A study on thiadiazole-containing triazolothiadiazoles revealed their potential as lead compounds for fungicide development. These compounds exhibited varying degrees of growth inhibition against several fungi, suggesting their utility in agricultural applications (Fan et al., 2010).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds, such as those containing a 1,2,3-thiadiazole ring, have been found to interact with a variety of enzymes and receptors . These interactions can lead to a range of biological activities .

Mode of Action

It is known that the 1,2,3-thiadiazole ring is sensitive to the action of bases . This sensitivity could potentially influence how 3-(1,2,3-Thiadiazol-4-yl)aniline interacts with its targets.

Biochemical Pathways

Compounds with similar structures have been found to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been evaluated for their pharmacokinetic properties, including admet (absorption, distribution, metabolic, excretion, and toxicity) properties .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects .

Action Environment

It is known that the 1,2,3-thiadiazol-4-yl ring is sensitive to the action of bases , which suggests that the compound’s action could potentially be influenced by the pH of its environment.

Análisis Bioquímico

Biochemical Properties

3-(1,2,3-Thiadiazol-4-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . It also interacts with DNA, forming stable complexes that can interfere with DNA replication and transcription processes . These interactions highlight the potential of this compound as a therapeutic agent in treating bacterial infections and possibly other diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, this compound affects the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with DNA, leading to the formation of stable complexes that hinder DNA replication and transcription . These molecular interactions are crucial for understanding the therapeutic potential of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to cellular adaptations, such as changes in gene expression and metabolic activity, which may affect its overall efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, this compound can inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair . Additionally, it can alter metabolic flux, leading to changes in the levels of various metabolites. These interactions highlight the potential of this compound as a modulator of metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the nucleus, where it exerts its effects on DNA and other biomolecules . The distribution of this compound within tissues also influences its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific cellular compartments by targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and other nuclear proteins . The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

3-(thiadiazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-3-1-2-6(4-7)8-5-12-11-10-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPFVGQSGTVRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390392 | |

| Record name | 3-(1,2,3-thiadiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878437-57-1 | |

| Record name | 3-(1,2,3-thiadiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)

![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)

![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)